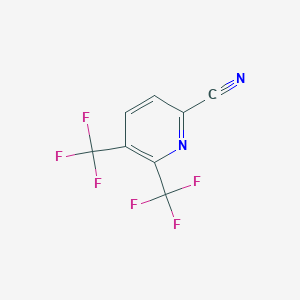
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile is a fluorinated organic compound that features prominently in various scientific and industrial applications. The presence of trifluoromethyl groups imparts unique physicochemical properties, making it a valuable compound in the fields of agrochemicals, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a Pd-catalyzed amination reaction. This process uses a Pd(dba)2/BINAP catalytic system and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase reactions and other scalable synthetic routes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions.
Common Reagents and Conditions
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds with potential therapeutic effects.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of pharmaceuticals with enhanced bioavailability and stability.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electronic properties, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Another fluorinated pyridine derivative with similar applications in catalysis and materials science.
2-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of agrochemicals.
Uniqueness
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of bioactive molecules and advanced materials .
Propriétés
Formule moléculaire |
C8H2F6N2 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
5,6-bis(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-2-1-4(3-15)16-6(5)8(12,13)14/h1-2H |
Clé InChI |
CWUFZKSQCMSYCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1C#N)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


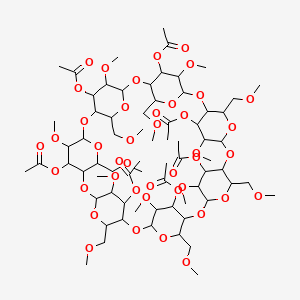
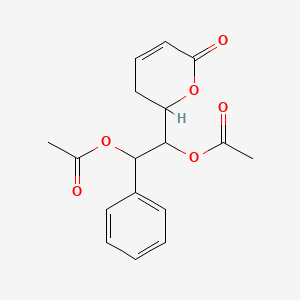
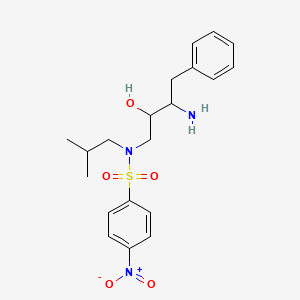
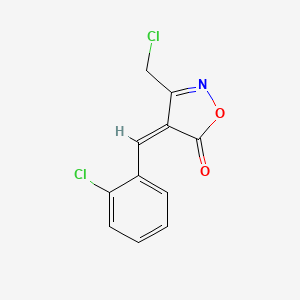
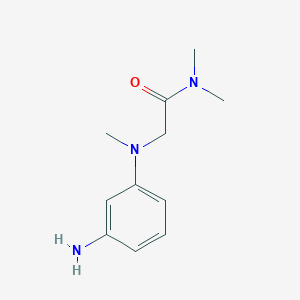
![5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15094713.png)
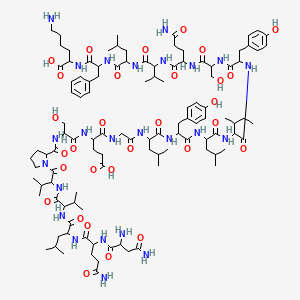
![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B15094737.png)
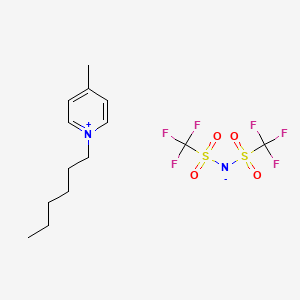
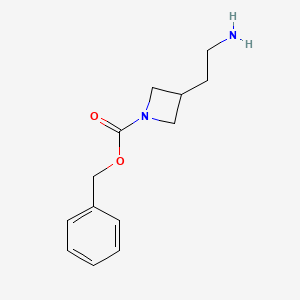
![2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15094755.png)
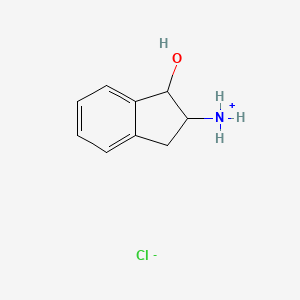
![2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B15094775.png)
![(E)-3-[3-(Cyclohexanecarbonyl-amino)-phenyl]-acrylic acid methyl ester](/img/structure/B15094777.png)
